molecular formula C17H15Cl2NO2 B2726713 2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide CAS No. 1351634-07-5

2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide

Cat. No.: B2726713
CAS No.: 1351634-07-5
M. Wt: 336.21
InChI Key: QTJDRLBTCPCNRZ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, a hydroxy group attached to an indene moiety, and a benzamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide typically involves multiple steps. One common approach is the reaction of 2,5-dichlorobenzoyl chloride with 1-hydroxy-2,3-dihydro-1H-indene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with methylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2,5-dichloro-N-((1-oxo-2,3-dihydro-1H-inden-1-yl)methyl)benzamide.

    Reduction: Formation of 2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzylamine.

    Substitution: Formation of derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-hydroxybenzyl)benzamide
  • 2,5-dichloro-N-(1-hydroxyethyl)benzamide
  • 2,5-dichloro-N-(1-hydroxypropyl)benzamide

Uniqueness

2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is unique due to the presence of the indene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,5-dichloro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c18-12-5-6-15(19)13(9-12)16(21)20-10-17(22)8-7-11-3-1-2-4-14(11)17/h1-6,9,22H,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJDRLBTCPCNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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